molecular formula C7H5N3O3 B3089178 3-Nitro-1H-pyrrolo[3,2-b]pyridin-5-ol CAS No. 1190311-92-2

3-Nitro-1H-pyrrolo[3,2-b]pyridin-5-ol

Cat. No.: B3089178
CAS No.: 1190311-92-2
M. Wt: 179.13 g/mol
InChI Key: YFXFZKDCDNZHLV-UHFFFAOYSA-N
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Description

3-Nitro-1H-pyrrolo[3,2-b]pyridin-5-ol is a heterocyclic compound with the molecular formula C7H6N2O3 It is a derivative of pyridine and pyrrole, featuring a nitro group at the 3-position and a hydroxyl group at the 5-position

Mechanism of Action

Target of Action

The primary targets of 3-Nitro-1H-pyrrolo[3,2-b]pyridin-5-ol are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .

Mode of Action

Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling . This compound inhibits FGFRs, thereby disrupting these signaling pathways .

Biochemical Pathways

The FGF-FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of downstream signaling includes RAS-MEK-ERK, PLCγ, and PI3K-Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It is noted that a compound with low molecular weight would be an appealing lead compound, which is beneficial to the subsequent optimization . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-1H-pyrrolo[3,2-b]pyridin-5-ol typically involves multi-step organic reactions. One common method includes the nitration of 1H-pyrrolo[3,2-b]pyridin-5-ol using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require careful control of temperature and reaction time to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-1H-pyrrolo[3,2-b]pyridin-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions involving the hydroxyl group.

Major Products Formed

    Reduction: Reduction of the nitro group yields 3-amino-1H-pyrrolo[3,2-b]pyridin-5-ol.

    Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.

Scientific Research Applications

3-Nitro-1H-pyrrolo[3,2-b]pyridin-5-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor agonists/antagonists.

    Medicine: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.

    Industry: The compound finds applications in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[3,2-b]pyridin-5-ol: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Amino-1H-pyrrolo[3,2-b]pyridin-5-ol: The amino group provides different reactivity and biological activity compared to the nitro group.

    5-Hydroxy-7-azaindole: Similar core structure but different substitution pattern, leading to distinct chemical and biological properties.

Uniqueness

3-Nitro-1H-pyrrolo[3,2-b]pyridin-5-ol is unique due to the presence of both a nitro group and a hydroxyl group on the heterocyclic ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

3-nitro-1,4-dihydropyrrolo[3,2-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-6-2-1-4-7(9-6)5(3-8-4)10(12)13/h1-3,8H,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXFZKDCDNZHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1NC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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